5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with cyanogen bromide to yield the oxadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield biphenyl derivatives .
Scientific Research Applications
5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenyl)acetic acid: Similar in structure but lacks the oxadiazole ring.
2-(4-Bromo-2-methylphenyl)acetic acid: Another related compound with different functional groups.
Uniqueness
The presence of the oxadiazole ring in 5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid imparts unique chemical and biological properties. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C10H7BrN2O3 |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-4-6(11)2-3-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
InChI Key |
HWUKGNFWDQFKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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